molecular formula C9H8N2O B1314408 1-methyl-1H-indazole-3-carbaldehyde CAS No. 4002-83-9

1-methyl-1H-indazole-3-carbaldehyde

Cat. No. B1314408
CAS RN: 4002-83-9
M. Wt: 160.17 g/mol
InChI Key: KYDLGYCLCFKUHY-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-3-carbaldehyde is a compound with the molecular formula C9H8N2O . It is also known by other names such as 1-methylindazole-3-carbaldehyde and 1-Methyl-1H-indazole-3-carboxaldehyde .


Molecular Structure Analysis

The molecular weight of 1-methyl-1H-indazole-3-carbaldehyde is 160.17 g/mol . The InChI representation of the molecule is InChI=1S/C9H8N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-6H,1H3 . The Canonical SMILES representation is CN1C2=CC=CC=C2C(=N1)C=O .


Chemical Reactions Analysis

While specific chemical reactions involving 1-methyl-1H-indazole-3-carbaldehyde are not detailed in the retrieved sources, indazole derivatives are known to be important precursors for the synthesis of diverse heterocyclic derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 160.17 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 34.9 Ų . The Heavy Atom Count is 12 .

Scientific Research Applications

Synthesis Methods

1-methyl-1H-indazole-3-carbaldehyde can be synthesized through the ring opening of indole in acid condition, followed by diazotization and cyclization. This method is cost-effective, simple, and suitable for industrial production (Gong Ping, 2012).

Structural Analysis

Structural analysis of 1-methyl-1H-indazole-3-carbaldehyde includes X-ray, FT-IR, FT-Raman, and computational DFT analysis. This compound forms one-dimensional chains through N-H⋅⋅⋅O hydrogen bonds and π•••π interactions. Its molecular interactions and strength of hydrogen bonds are confirmed by various spectroscopic methods and DFT calculations (B. Morzyk-Ociepa et al., 2021).

Antimicrobial Activity

Derivatives of 1-methyl-1H-indazole-3-carbaldehyde, such as 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes, show moderate to good antimicrobial activity against bacterial and fungal organisms (M. K. Swamy et al., 2019).

Pharmaceutical Applications

Compounds derived from 1-methyl-1H-indazole-3-carbaldehyde, including various pyrazole and triazole derivatives, display a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. These derivatives have potential as inhibitors of bacterial enzymes, such as the E. coli MurB enzyme (Manjunatha Bhat et al., 2016).

Applications in Magnetic Materials

1-methyl-1H-indazole-3-carbaldehyde derivatives have been used in synthesizing high nuclearity Mn(III) clusters exhibiting single-molecule magnetic behavior. This represents a significant advancement in the field of magnetic materials (Dimosthenis P. Giannopoulos et al., 2014).

Future Directions

Indazole-containing derivatives, including 1-methyl-1H-indazole-3-carbaldehyde, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing more efficient synthesis methods and exploring the biological activities of these compounds .

properties

IUPAC Name

1-methylindazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDLGYCLCFKUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428164
Record name 1-methyl-1H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-indazole-3-carbaldehyde

CAS RN

4002-83-9
Record name 1-Methyl-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4002-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-1H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-indazole-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Sandeep Reddy, S Mohanty, J Kumar… - Russian Journal of …, 2018 - Springer
… in acetonitrile at room temperature gave 5-methoxy-1methyl-1H-indazole-3-carbaldehyde 6. Compound 6 was cyclised with 2-aminobenzenethiol 7 in ethanol upon refluxing with …
Number of citations: 12 link.springer.com
M Boujut, A Chevalier, D Schapman, M Bénard… - Dyes and …, 2022 - Elsevier
… This relatively high temperature promotes the formation of a small amount of 2-methyl-1H-indazole-3-carbaldehyde 9 (13%) along with 1-methyl-1H-indazole-3-carbaldehyde 8 as the …
Number of citations: 3 www.sciencedirect.com
M Boujut, JE Zheng, X Franck, T Gallavardin - ARKIVOC, 2024 - arkat-usa.org
New push-pull fluorophores have been synthesized featuring benzothiadiazole as electron withdrawing group and indazole as electron donating group. This latter group is still scarce in …
Number of citations: 2 www.arkat-usa.org
AC Schlott, S Mayclin, AR Reers, O Coburn-Flynn… - Cell Chemical …, 2019 - cell.com
… of 5-iodo-1-methyl-1H-indazole-3-carbaldehyde (500 mg, 1.7… -hydroxyphenyl)-1-methyl-1H-indazole-3-carbaldehyde (135 … yl)ethoxy)phenyl)-1-methyl-1H-indazole-3-carbaldehyde as a …
Number of citations: 24 www.cell.com
M Brandstätter, RF Turro, SE Reisman - authors.library.caltech.edu
… Prepared from 1-methyl-1H-indazole-3-carbaldehyde (200 mg, 1.25 mmol) and isopropylamine (88.6 mg, 1.50 mmol) following General Procedure 1. After concentration in vacuo, S1e (…
Number of citations: 0 authors.library.caltech.edu
AC Schlott - 2019 - spiral.imperial.ac.uk
Malaria continues to be a significant cause of death and morbidity worldwide and there is a need for new antimalarial drugs with novel targets. As a potential target for drug development …
Number of citations: 2 spiral.imperial.ac.uk
M Brandstätter, RF Turro, SE Reisman - 2021
Number of citations: 5

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